molecular formula C15H20ClN5 B2442878 4-Methyl-6-(4-phenylpiperazinyl)pyrimidine-2-ylamine, hydrochloride CAS No. 1177146-69-8

4-Methyl-6-(4-phenylpiperazinyl)pyrimidine-2-ylamine, hydrochloride

Cat. No.: B2442878
CAS No.: 1177146-69-8
M. Wt: 305.81
InChI Key: POFMOEDFOLSLNJ-UHFFFAOYSA-N
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Description

4-Methyl-6-(4-phenylpiperazinyl)pyrimidine-2-ylamine, hydrochloride is a compound belonging to the pyrimidine class of heterocyclic aromatic organic compounds. Pyrimidines are known for their wide range of pharmacological activities, including antibacterial, antiviral, antifungal, and anti-inflammatory properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(4-phenylpiperazinyl)pyrimidine-2-ylamine, hydrochloride typically involves the reaction of 2-chloro-4-methyl-6-aminopyrimidine with 4-phenylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as DIPEA (N,N-diisopropylethylamine) in a solvent like 1-methyl-2-pyrrolidinone (NMP) at elevated temperatures around 140°C . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(4-phenylpiperazinyl)pyrimidine-2-ylamine, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various bases and acids depending on the specific reaction conditions .

Major Products Formed

The major products formed from these reactions include substituted pyrimidine derivatives, imines, and other functionalized compounds that can be further explored for their pharmacological activities .

Mechanism of Action

The mechanism of action of 4-Methyl-6-(4-phenylpiperazinyl)pyrimidine-2-ylamine, hydrochloride involves its interaction with specific molecular targets in the body. The compound can inhibit the activity of certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of inflammatory mediators such as prostaglandins and cytokines, thereby exerting its anti-inflammatory effects . The exact molecular pathways involved are still under investigation, but the compound’s ability to modulate key biological processes makes it a promising candidate for further research .

Properties

IUPAC Name

4-methyl-6-(4-phenylpiperazin-1-yl)pyrimidin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5.ClH/c1-12-11-14(18-15(16)17-12)20-9-7-19(8-10-20)13-5-3-2-4-6-13;/h2-6,11H,7-10H2,1H3,(H2,16,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFMOEDFOLSLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)N2CCN(CC2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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